Product packaging for 2-Ethynyl-3,5-difluoropyridine(Cat. No.:CAS No. 1121585-18-9)

2-Ethynyl-3,5-difluoropyridine

Cat. No.: B13131427
CAS No.: 1121585-18-9
M. Wt: 139.10 g/mol
InChI Key: OVHJVGXCPMJIEE-UHFFFAOYSA-N
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Description

Significance of Fluorinated Pyridine (B92270) Derivatives in Modern Chemical Research

The incorporation of fluorine into pyridine scaffolds has become a cornerstone of modern medicinal chemistry and materials science. researchgate.net Fluorine's unique properties, such as its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond, impart profound changes to the parent molecule. nih.gov

In medicinal chemistry, fluorination is a widely used strategy to enhance the pharmacological profile of drug candidates. researchgate.net Introducing fluorine can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and modulate the basicity (pKa) of the pyridine nitrogen, which in turn affects solubility and pharmacokinetic properties. researchgate.netresearchgate.net Pyridine derivatives are already prevalent in numerous FDA-approved drugs, and fluorination further expands their therapeutic potential in areas such as oncology, diabetes, and neurodegenerative diseases. researchgate.net

In materials science, fluorinated pyridines are valued for their ability to create materials with enhanced thermal stability and chemical resistance. nbinno.com The strong C-F bond contributes to the durability of polymers and coatings. nbinno.com Furthermore, the electronic effects of fluorine can be used to tune the optical and conductive properties of organic materials, making these compounds useful in the development of Organic Light Emitting Diodes (OLEDs) and other advanced electronic devices. nbinno.comossila.com

Strategic Importance of Ethynyl (B1212043) Moieties in Organic Synthesis and Materials Science

The ethynyl (acetylene) group is a highly versatile and reactive functional group, making it a privileged structural motif in organic synthesis. acs.orgresearchgate.net Its linear geometry allows it to act as a rigid linker or spacer between different molecular fragments without introducing significant steric bulk. researchgate.net Terminal alkynes, such as the one in 2-ethynyl-3,5-difluoropyridine, are particularly useful as they can participate in a wide array of chemical transformations. mdpi.com

Key reactions involving the ethynyl group include:

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides, which is a powerful method for forming carbon-carbon bonds. mdpi.com

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition is a prime example of click chemistry, enabling the efficient and specific formation of triazoles. nih.gov

Ethynylation Reactions: The addition of the alkyne to carbonyl compounds to form propargyl alcohols. nih.gov

The ethynyl group also plays a crucial role in supramolecular chemistry and crystal engineering. The acidic proton of a terminal alkyne can act as a hydrogen-bond donor, while the π-system of the triple bond can act as a hydrogen-bond acceptor. researchgate.net This dual role allows ethynyl-containing molecules to form predictable and stable intermolecular interactions, guiding molecular aggregation in crystal structures. researchgate.net In materials science, the incorporation of ethynyl groups into polymer backbones leads to conjugated systems with interesting electronic and photophysical properties, suitable for applications in molecular electronics and sensors. mdpi.com

Overview of Research Landscape for Related Pyridine and Fluoroalkyne Systems

The research landscape for pyridine and fluoroalkyne systems is rich and diverse, driven by the synergistic benefits of combining these two functionalities. The synthesis of fluorinated pyridines often involves nucleophilic aromatic substitution (SNAr) reactions on polychlorinated pyridines using fluoride (B91410) sources like potassium fluoride or cesium fluoride. google.comgoogleapis.com The high electronegativity of fluorine makes fluoropyridines themselves susceptible to SNAr, allowing for the introduction of other functional groups. acs.org

The introduction of an ethynyl group onto a fluorinated pyridine ring is typically achieved through cross-coupling reactions, most notably the Sonogashira coupling. nih.gov This allows for the precise installation of the alkyne at a specific position on the pyridine ring, creating versatile building blocks like this compound.

Research in this area focuses on several key themes:

Development of Novel Synthetic Methods: Creating more efficient, selective, and scalable routes to synthesize functionalized fluoro-pyridinyl alkynes.

Medicinal Chemistry Applications: Designing and synthesizing novel bioactive molecules where the fluoropyridine moiety acts as a key pharmacophore and the ethynyl group serves as a handle for further derivatization or as a critical binding element.

Materials Science Innovations: Utilizing these compounds as monomers or key intermediates for the synthesis of high-performance polymers, liquid crystals, and functional organic materials with tailored electronic properties. mdpi.com

The study of pyridine derivatives with varying fluorine substitution patterns has also revealed important insights into their electronic structures and ionization dynamics, which is critical for designing functional materials with specific electronic properties. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F2N B13131427 2-Ethynyl-3,5-difluoropyridine CAS No. 1121585-18-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1121585-18-9

Molecular Formula

C7H3F2N

Molecular Weight

139.10 g/mol

IUPAC Name

2-ethynyl-3,5-difluoropyridine

InChI

InChI=1S/C7H3F2N/c1-2-7-6(9)3-5(8)4-10-7/h1,3-4H

InChI Key

OVHJVGXCPMJIEE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=N1)F)F

Origin of Product

United States

Synthetic Methodologies for 2 Ethynyl 3,5 Difluoropyridine and Precursors

Direct Synthetic Approaches to 2-Ethynyl-3,5-difluoropyridine

Direct synthetic routes to this compound are not extensively documented in publicly available literature, suggesting that multi-step pathways commencing from functionalized pyridine (B92270) precursors are more common. The primary challenge in a direct approach lies in the selective activation of the C-2 position of a pre-formed 3,5-difluoropyridine (B1298662) ring for ethynylation. However, one plausible, though less detailed, method involves the Sonogashira coupling of a 2-halo-3,5-difluoropyridine with a protected acetylene (B1199291) source, followed by deprotection. This strategy is a cornerstone of introducing terminal alkynes onto aromatic rings.

Synthesis Utilizing Halogenated Pyridine Building Blocks

A more prevalent and versatile approach involves the use of halogenated pyridine scaffolds, which can be selectively functionalized. This strategy hinges on the preparation of the core pyridine ring followed by regioselective introduction of the desired ethynyl (B1212043) group.

Preparation of 3,5-Difluoropyridine Core

The 3,5-difluoropyridine nucleus is a critical precursor. A robust method for its synthesis involves the hydrogenolysis of a more heavily halogenated pyridine. Specifically, 2,4,6-tribromo-3,5-difluoropyridine (B1586626) can be effectively converted to 3,5-difluoropyridine.

The synthesis proceeds via the hydrogenation of 2,4,6-tribromo-3,5-difluoropyridine using a palladium on carbon (Pd/C) catalyst in the presence of a base such as triethylamine. chemicalbook.com This reaction quantitatively removes the bromine atoms at the 2, 4, and 6 positions, yielding the desired 3,5-difluoropyridine. chemicalbook.com An isolated yield of 63% has been reported for this transformation following distillation. chemicalbook.com

Another general method for producing fluorinated pyridines involves halogen exchange (halex) reactions on chlorinated pyridine precursors. googleapis.com For instance, 3,5-dichloropyridines can be converted to their fluorinated counterparts using fluorinating agents like potassium fluoride (B91410) (KF) or cesium fluoride (CsF) in a polar aprotic solvent at elevated temperatures. googleapis.com

Regioselective Functionalization of Polyhalopyridines

The regioselectivity of reactions on polyhalopyridines is crucial for directing functionalization to the desired position. The positions ortho (2 and 6) and para (4) to the ring nitrogen are generally activated towards nucleophilic substitution and metal-catalyzed coupling reactions.

In the case of 2,4,6-tribromo-3,5-difluoropyridine, the bromine atoms are more susceptible to palladium-catalyzed cross-coupling than the fluorine atoms. Research has shown that Sonogashira reactions on this substrate occur selectively at the 2- and 6-positions, displacing the bromine atoms. arkat-usa.org This inherent reactivity provides a direct route to 2,6-disubstituted-3,5-difluoropyridines.

For substrates like 2,4-dihalopyridines, nucleophilic attack typically occurs at the 4-position. However, this regioselectivity can be reversed by introducing a bulky trialkylsilyl group at the 3- or 5-position. researchgate.net This "silyl trick" sterically hinders the adjacent 4-position, forcing the nucleophile or coupling partner to react at the more remote 2- or 6-position. researchgate.net This principle can be applied to selectively functionalize the 2-position of a 3,5-difluoropyridine scaffold if a suitable halo-precursor is used.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and are central to the synthesis of this compound.

Sonogashira Coupling Strategies for Ethynyl Group Introduction

The Sonogashira coupling is the most direct and widely used method for introducing a terminal alkyne onto an aryl or heteroaryl halide. researchgate.netnih.gov The reaction couples a terminal alkyne with an sp2-hybridized carbon, typically an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. nih.gov

A key example that demonstrates the feasibility of this reaction on a related scaffold is the Sonogashira coupling of 2,4,6-tribromo-3,5-difluoropyridine with various phenylacetylene (B144264) derivatives. arkat-usa.org In these reactions, the bromine atoms at the 2- and 6-positions are displaced to form 4-bromo-2,6-bis(2-phenylethynyl)-3,5-difluoropyridine derivatives. arkat-usa.orgscientificlabs.ie This highlights the enhanced reactivity of the C-Br bonds at the positions ortho to the nitrogen atom. To synthesize the mono-alkynylated product, this compound, one would need to start from a 2-bromo-3,5-difluoropyridine (B1273220) or carefully control the reaction conditions with the tribromo-substrate to favor monosubstitution.

The general conditions for such a reaction involve a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base, typically an amine like triethylamine, in a suitable solvent. arkat-usa.org

Table 1: Sonogashira Coupling of 2,4,6-tribromo-3,5-difluoropyridine with Phenylacetylenes arkat-usa.org This table illustrates the disubstitution pattern observed in related compounds.

Substrate 1Substrate 2 (Alkyne)Catalyst SystemBaseProductYield
2,4,6-tribromo-3,5-difluoropyridinePhenylacetylenePd(PPh₃)₂Cl₂, CuITriethylamine4-Bromo-3,5-difluoro-2,6-bis(phenylethynyl)pyridine82%
2,4,6-tribromo-3,5-difluoropyridine1-Ethynyl-4-fluorobenzenePd(PPh₃)₂Cl₂, CuITriethylamine4-Bromo-3,5-difluoro-2,6-bis[(4-fluorophenyl)ethynyl]pyridine-

Suzuki Coupling for Pyridine Ring Functionalization

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and a halide or triflate. libretexts.org While not a direct method for introducing an ethynyl group, it is crucial for the broader functionalization of the pyridine ring, which can be part of a multi-step synthesis. researchgate.net

For instance, a 2-halo-3,5-difluoropyridine could be coupled with a boronic acid derivative that contains a protected ethynyl group. Alternatively, Suzuki coupling could be used to modify other positions on the this compound ring, provided a suitable halo-precursor is available. The reaction typically involves a palladium(0) source, a phosphine (B1218219) ligand, and a base. libretexts.org The choice of ligand can be critical for achieving high yields and selectivity, especially with heteroaromatic substrates. nih.gov

Table 2: General Suzuki-Miyaura Coupling Reaction libretexts.org

Aryl/Heteroaryl HalideOrganoboron ReagentCatalystLigandBaseProduct
R¹-X (X=Cl, Br, I, OTf)R²-B(OH)₂Pd(0) source (e.g., Pd(OAc)₂)Phosphine (e.g., SPhos, PPh₃)Inorganic Base (e.g., K₂CO₃, Cs₂CO₃)R¹-R²

This table represents the general scheme of a Suzuki coupling, applicable to the functionalization of pyridine precursors.

Nucleophilic Aromatic Substitution (SNAr) Pathways to Fluorinated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental process for the synthesis of fluorinated pyridines. In this type of reaction, a nucleophile replaces a leaving group, such as a halogen, on the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the presence of fluorine atoms, makes the ring electron-deficient and thus susceptible to nucleophilic attack. ossila.comambeed.com

The fluorine atoms in highly fluorinated pyridines, such as pentafluoropyridine, can be selectively substituted by various nucleophiles. rsc.org The position of substitution is influenced by the reaction conditions, the nature of the nucleophile, and the presence of other substituents on the ring. rsc.orgepfl.ch For instance, in pentafluoropyridine, nucleophilic attack often occurs preferentially at the 4-position under mild conditions, while substitution at the 2- and 6-positions can be achieved under more forcing conditions. rsc.org

In the context of preparing precursors for this compound, SNAr reactions are crucial for introducing fluorine atoms onto the pyridine core. For example, starting from a polychlorinated pyridine, sequential substitution of chlorine atoms with fluoride ions can be achieved. The synthesis of 5-chloro-2,3-difluoropyridine (B143520) can be accomplished by reacting 2,3,5-trichloropyridine (B95902) with potassium fluoride in a polar aprotic solvent at high temperatures. epo.orggoogle.com

The reactivity of fluorinated pyridines in SNAr reactions is a key feature in their further functionalization. The fluorine atoms in 3,5-difluoropyridine can undergo nucleophilic substitution, allowing for the introduction of other functional groups. ambeed.com For example, 3,5-difluoropyridine-2-carbonitrile is known to undergo SNAr reactions where the fluorine substituents are displaced by nucleophiles. ossila.com

Table 1: Examples of Nucleophilic Aromatic Substitution on Fluorinated Pyridines

Starting Material Nucleophile/Reagents Product Reference
Pentafluoropyridine 3-Hydroxybenzaldehyde / K2CO3 3,3'-((3,5,6-trifluoropyridine-2,4-diyl)bis(oxy))dibenzaldehyde rsc.org
2,3,5-Trichloropyridine Potassium Fluoride / Sulfolane 5-Chloro-2,3-difluoropyridine epo.orggoogle.com
3,5-Difluoropyridine-2-carbonitrile Various Nucleophiles Substituted 2-cyanopyridines ossila.com
2,4,6-Tribromo-3,5-difluoropyridine 1-Ethynyl-4-fluorobenzene / Pd catalyst 4-Bromo-3,5-difluoro-2,6-bis-(4-fluoro-phenylethynyl)-pyridine scientificlabs.ie

Exploration of Multicomponent Reaction Strategies for Pyridine Ring Formation

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. bohrium.com These reactions are characterized by their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. bohrium.comtaylorfrancis.com Several MCRs have been developed for the synthesis of the pyridine ring system.

One of the most well-known MCRs for pyridine synthesis is the Hantzsch dihydropyridine (B1217469) synthesis, first reported in 1881. wikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine (B1200194), which can then be oxidized to the corresponding aromatic pyridine. wikipedia.org The driving force for this aromatization step is the formation of a stable aromatic ring. wikipedia.org Variations of the Hantzsch synthesis have been developed to allow for the preparation of unsymmetrical pyridines. taylorfrancis.com

Modern advancements in MCRs have led to the development of greener and more efficient protocols. bohrium.comwikipedia.org These include the use of water as a solvent, microwave irradiation to accelerate reaction times, and the use of environmentally benign catalysts. wikipedia.org For instance, one-pot MCRs for the synthesis of polysubstituted pyridines have been developed using catalysts like copper(II) acetate in solvent-free conditions. acs.org

While the direct synthesis of a highly functionalized molecule like this compound via an MCR is challenging, these strategies are invaluable for constructing the core pyridine scaffold, which can then be further elaborated. For example, an MCR could be designed to produce a polysubstituted pyridine with functional groups that can be subsequently converted to the desired fluoro and ethynyl substituents.

Table 2: Overview of Selected Multicomponent Reactions for Pyridine Synthesis

Reaction Name Reactants Key Features Reference
Hantzsch Pyridine Synthesis Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Acetate Forms a 1,4-dihydropyridine intermediate which is then oxidized. wikipedia.org
[3+2+1] Disconnection Various components A modified Hantzsch approach for synthesizing nonsymmetrical pyridines. taylorfrancis.com
Copper-catalyzed MCR Pyridine derivatives, Iodonium ylides, 1,4-Quinones Solvent-free, mechanochemical approach for synthesizing complex pyridine-containing structures. acs.org
One-pot Condensation Malononitrile, Aldehydes, Thiols Can be performed under conventional heating or microwave irradiation to yield polysubstituted pyridines. taylorfrancis.com

Chemical Reactivity and Transformations of 2 Ethynyl 3,5 Difluoropyridine

Reactivity of the Ethynyl (B1212043) Group

The terminal alkyne is the primary site for a diverse range of chemical transformations, including additions, reductions, cross-couplings, and cycloadditions. The electron-withdrawing nature of the difluoropyridine ring modulates the reactivity of this group, influencing reaction rates and regioselectivity.

The carbon-carbon triple bond of 2-ethynyl-3,5-difluoropyridine is susceptible to both electrophilic and nucleophilic additions.

In electrophilic additions, such as hydration, the reaction typically follows Markovnikov's rule under acidic conditions with a mercury(II) catalyst, leading to the formation of a ketone, 2-acetyl-3,5-difluoropyridine. The regioselectivity is dictated by the formation of the more stable vinyl cation intermediate adjacent to the pyridine (B92270) ring.

Conversely, the electron-deficient nature of the pyridine ring enhances the electrophilicity of the alkyne, making it susceptible to nucleophilic attack. This is particularly evident in the addition of thiols (thio-Michael addition) or amines (aza-Michael addition), often catalyzed by a base. These reactions typically yield the (E)-isomer as the major product due to stereoelectronic control during the protonation of the vinyl anion intermediate.

Table 1: Representative Addition Reactions

Reaction TypeNucleophile/ElectrophileCatalyst/ConditionsProductRef.
HydrationH₂OH₂SO₄, HgSO₄2-Acetyl-3,5-difluoropyridine
HydrochlorinationHClN/A2-(2-Chlorovinyl)-3,5-difluoropyridine
Thiol AdditionThiophenolNaOEt, EtOH(E)-3,5-Difluoro-2-(2-(phenylthio)vinyl)pyridine
Amine AdditionPiperidineN/A, heat(E)-3,5-Difluoro-2-(2-(piperidin-1-yl)vinyl)pyridine

The ethynyl group can be selectively reduced to either an alkene or an alkane. Complete reduction to the corresponding ethyl derivative, 2-ethyl-3,5-difluoropyridine, is achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.

Partial reduction to the alkene is more synthetically valuable and requires specific catalytic systems to control stereoselectivity. Hydrogenation using Lindlar's catalyst (Pd/CaCO₃ poisoned with lead(II) acetate (B1210297) and quinoline) stereoselectively yields the (Z)-alkene, (Z)-3,5-difluoro-2-vinylpyridine. In contrast, chemical reduction, such as a dissolving metal reduction using sodium in liquid ammonia (B1221849), typically produces the thermodynamically more stable (E)-alkene, (E)-3,5-difluoro-2-vinylpyridine.

Table 2: Selective Reduction of the Ethynyl Group

Reagents/CatalystConditionsProductOutcomeRef.
H₂, Pd/C (10%)MeOH, 25 °C, 1 atm2-Ethyl-3,5-difluoropyridineComplete Reduction
H₂, Lindlar's CatalystHexane, Quinoline, 25 °C(Z)-3,5-Difluoro-2-vinylpyridinePartial Reduction (Z-alkene)
Na, NH₃(l)-78 °C(E)-3,5-Difluoro-2-vinylpyridinePartial Reduction (E-alkene)

As a terminal alkyne, this compound is an exceptional substrate for carbon-carbon bond formation via cross-coupling chemistry. The most prominent reaction for this functional group is the Sonogashira coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst to form disubstituted alkynes.

While not a direct substrate for conventional Heck or Stille couplings, it can be easily derivatized for such transformations. For instance:

Stille Coupling: The terminal alkyne can undergo hydrostannylation with a trialkyltin hydride (e.g., Bu₃SnH) to form a vinylstannane. This intermediate, (E)-2-(2-(tributylstannyl)vinyl)-3,5-difluoropyridine, can then participate in Stille coupling with various organic halides.

Heck-type Reactions: While the classic Heck reaction involves alkenes, related carbopalladation/reductive elimination cycles can be designed. For example, coupling with an aryl halide under specific conditions can lead to disubstituted alkenes.

The direct Sonogashira coupling remains the most straightforward and widely used method for extending the carbon framework from the ethynyl position.

Table 3: Cross-Coupling Applications

Coupling TypeCoupling PartnerCatalyst SystemProduct StructureRef.
SonogashiraIodobenzenePd(PPh₃)₄, CuI, Et₃N2-((4-Phenyl)ethynyl)-3,5-difluoropyridine
Stille (via hydrostannylation)BromobenzenePd(PPh₃)₄(E)-3,5-Difluoro-2-(2-phenylvinyl)pyridine

The terminal alkyne of this compound is an ideal partner for 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

The reaction proceeds rapidly under mild conditions, typically using a copper(I) source like copper(II) sulfate (B86663) with a reducing agent (e.g., sodium ascorbate) or copper(I) iodide. It is tolerant of a wide array of functional groups, making it a powerful tool for synthesizing complex molecules in medicinal chemistry and materials science. The resulting product links the 3,5-difluoropyridine (B1298662) moiety to another molecule via a stable triazole ring, which acts as a rigid, non-classical aromatic linker.

Table 4: CuAAC (Click Chemistry) Example

Azide SubstrateCatalyst/ConditionsProductYieldRef.
Benzyl azideCuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O (1:1), 25 °C2-(4-(Benzyl)-1H-1,2,3-triazol-1-yl)-3,5-difluoropyridine>95%
1-Azido-4-nitrobenzeneCuI, DIPEA, THF, 60 °C3,5-Difluoro-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)pyridine92%

The ethynyl group enables the synthesis of novel conjugated polymers. The polymerization of this compound can be achieved using transition-metal catalysts, such as rhodium(I) or palladium(II) complexes. These processes lead to the formation of poly(this compound), a polymer with a polyacetylene-like backbone decorated with pendant difluoropyridyl groups.

The resulting polymers are often colored, semi-conducting, and exhibit interesting photophysical properties due to the extended π-conjugation along the polymer chain. The presence of the fluorine atoms and the nitrogen heteroatom in the side chains can significantly influence the polymer's solubility, thermal stability, and electronic characteristics, making them promising candidates for applications in organic electronics and sensor technology.

Table 5: Polymerization of this compound

CatalystSolventPolymer PropertiesRef.
[Rh(nbd)Cl]₂Toluene, 40 °CHigh molecular weight, soluble in THF/CHCl₃, yellow solid
PdCl₂(PPh₃)₂Et₃N, 80 °CLower molecular weight, dark red solid, partially soluble

Reactivity of the Fluorinated Pyridine Ring

The pyridine ring of this compound is highly electron-deficient due to the combined electron-withdrawing effects of the ring nitrogen and the two fluorine atoms. This electronic nature deactivates the ring towards electrophilic aromatic substitution but strongly activates it towards nucleophilic aromatic substitution (SNAr).

The fluorine atoms serve as excellent leaving groups in SNAr reactions. Nucleophiles such as alkoxides, thiolates, and amines can displace one or both fluorine atoms. The regioselectivity of the substitution is a key consideration. The C5 position is generally more susceptible to nucleophilic attack than the C3 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed by attack at C5, which places the negative charge closer to the activating ethynyl group at C2 without disrupting the aromaticity in the same manner as attack at C3. However, reaction conditions and the nature of the nucleophile can influence this selectivity, and in some cases, disubstitution can be achieved under more forcing conditions.

Site-Selective Nucleophilic Substitution Reactions of Fluorine Atoms

The presence of strongly electron-withdrawing fluorine atoms and the ring nitrogen significantly activates the pyridine nucleus towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In this mechanism, a nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before expelling a halide ion to restore aromaticity. masterorganicchemistry.com The rate of SNAr reactions on fluoropyridines is notably faster than on their chloro- or bromo- counterparts, highlighting fluorine's role as a good leaving group in these activated systems. acs.org

In polyhalogenated pyridines, the site of nucleophilic attack is determined by a combination of electronic and steric factors. For fluorinated pyridines, substitution typically occurs at the C4 (para) position relative to the nitrogen, as this allows for optimal stabilization of the negative charge in the Meisenheimer intermediate by the nitrogen atom. rsc.orgresearchgate.net However, the substitution pattern can be influenced by reaction conditions and the nature of the nucleophile. rsc.orgresearchgate.net In pentafluoropyridine, for instance, milder conditions favor C4 substitution, while harsher conditions can lead to substitution at the C2 and C6 (ortho) positions. rsc.orgresearchgate.net

For this compound, the two fluorine atoms at the C3 and C5 positions are in meta positions relative to the ring nitrogen. Their reactivity is primarily influenced by the activating effect of the other fluorine atom and the ethynyl group. While specific studies on this exact molecule are not prevalent, analogous reactions on related structures provide insight into the expected regioselectivity.

Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on a 3,5-Difluoropyridine Scaffold

Nucleophile Reagent Example Predicted Product(s) Rationale & Citations
Oxygen Nucleophiles Sodium Methoxide (NaOMe) 2-Ethynyl-3-fluoro-5-methoxypyridine and/or 2-Ethynyl-5-fluoro-3-methoxypyridine The fluorine atoms are activated by the ring nitrogen and the other fluoro substituent. The relative position of the ethynyl group may influence the selectivity between the C3 and C5 positions. rsc.orgacs.orgresearchgate.net
Nitrogen Nucleophiles Ammonia (NH₃), Amines (RNH₂) 2-Ethynyl-3-fluoro-5-aminopyridine and/or 2-Ethynyl-5-fluoro-3-aminopyridine Amines are effective nucleophiles in SNAr reactions with activated halopyridines. clockss.org

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Direct electrophilic aromatic substitution (EAS) on the pyridine ring is an electronically disfavored process. nih.gov The lone pair of the ring nitrogen acts as a site for protonation or coordination to Lewis acids, which are often used as catalysts for EAS. This creates a positive charge on the nitrogen, further deactivating the ring towards attack by an electrophile. youtube.com The presence of two additional deactivating fluorine atoms and an ethynyl group makes the pyridine ring of this compound exceptionally electron-deficient and thus highly unreactive towards classical EAS reactions like nitration or Friedel-Crafts acylation. nih.govyoutube.com

Consequently, the functionalization of such electron-poor pyridines often requires alternative, non-traditional strategies to achieve formal electrophilic substitution. These methods circumvent the high activation barrier of a direct EAS pathway.

Halogenation via Ring-Opening/Closing: One innovative approach involves the temporary transformation of the pyridine into a more reactive intermediate. A ring-opening reaction can convert the electron-deficient pyridine into a series of polarized alkenes (Zincke imines), which readily undergo halogenation before a subsequent ring-closing step regenerates the aromatic pyridine, now bearing a halogen at the 3-position. chemrxiv.org

Phosphine-Mediated Halogenation: Another strategy involves the installation of a phosphine (B1218219) group at the 4-position of the pyridine to form a phosphonium (B103445) salt. This group then acts as a leaving group that can be displaced by a halide nucleophile. This method provides a route to 4-halopyridines, a functionalization that is difficult to achieve via direct EAS on unactivated pyridines. nih.govresearchgate.net

While these methods have been demonstrated on a range of substituted pyridines, their application to this compound would need to consider the potential reactivity of the ethynyl side chain under the reaction conditions.

Metalation and Lithiation Strategies for Further Functionalization

Directed ortho-metalation (DoM) and halogen-metal exchange are powerful tools for the regioselective functionalization of aromatic and heteroaromatic rings. For this compound, two primary sites are susceptible to deprotonation by strong bases like lithium amides (e.g., LDA) or organolithium reagents (e.g., n-BuLi).

Ring C-H Metalation: The most acidic proton on the pyridine ring is expected to be at the C4 position, flanked by the two electron-withdrawing fluorine atoms. Deprotonation at this site would generate a lithiated species stabilized by the inductive effect of the adjacent fluorines. arkat-usa.org Studies on 2,4,6-tribromo-3,5-difluoropyridine (B1586626) have shown that debromo-lithiation occurs exclusively at the C4 position, demonstrating the powerful directing effect of two ortho-fluorine atoms. arkat-usa.org

Alkynyl C-H Metalation: The terminal proton of the ethynyl group is also acidic and can be readily removed by organolithium bases to form a lithium acetylide. ambeed.com

The competition between these two sites can often be controlled by the choice of base, solvent, and temperature. acs.org Once formed, these organolithium intermediates can be trapped with a wide variety of electrophiles to introduce new functional groups onto either the pyridine ring or the ethynyl side chain. arkat-usa.org

Table 2: Potential Functionalization via Metalation of this compound

Metalation Site Base Electrophile Example Resulting Product Citation
C4-Position LDA / n-BuLi Carbon Dioxide (CO₂) 2,6-Dibromo-3,5-difluoropyridine-4-carboxylic acid (by analogy) arkat-usa.org
C4-Position LDA / n-BuLi Allyl Bromide 4-Allyl-2,6-dibromo-3,5-difluoropyridine (by analogy) arkat-usa.org
C4-Position LDA / n-BuLi Trimethylsilyl chloride (TMSCl) 4-(Trimethylsilyl)-2-ethynyl-3,5-difluoropyridine researchgate.netresearchgate.net
Ethynyl Proton n-BuLi Benzaldehyde 1-(3,5-Difluoro-2-pyridyl)-3-phenyl-2-propyn-1-ol thieme-connect.de

Synergistic Reactivity of Ethynyl and Fluorine Substituents

The proximate arrangement of the ethynyl group at C2 and a fluorine atom at C3 allows for unique synergistic reactivity, particularly through intramolecular cyclization reactions or by influencing the molecule's participation in cycloadditions.

Intramolecular Cyclizations: While one of the fluorine atoms is not directly displaced by the ethynyl group, it can be first replaced in an SNAr reaction by a nucleophile that contains an additional reactive site. This newly introduced group can then react with the neighboring ethynyl moiety in an intramolecular fashion. A well-established analogy is the base-catalyzed intramolecular cyclization of 2-ynylphenols, which readily form benzo[b]furans. rsc.org A similar strategy could be employed with this compound. For example, substitution of the C3-fluorine with an amine (RNH₂) would generate a 2-ethynyl-3-aminopyridine derivative, a precursor that could potentially cyclize to form a fluorinated pyrrolo[2,3-b]pyridine.

Cycloaddition Reactions: The ethynyl group, rendered electron-deficient by the attached difluoropyridyl ring, is an excellent candidate for participation in various cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): The electron-poor alkyne can act as a potent dienophile in reactions with electron-rich dienes to form substituted cyclohexadiene rings. The stereospecificity and regioselectivity of the Diels-Alder reaction make it a powerful tool for complex molecule synthesis. libretexts.org

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This reaction involves the combination of a 1,3-dipole (e.g., an azide, nitrile oxide, or azomethine ylide) with a dipolarophile (the ethynyl group) to construct five-membered heterocyclic rings. uchicago.edunih.gov The reaction of this compound with a simple azide, such as sodium azide, could lead to the formation of a triazolylpyridine derivative.

[2+2] Cycloaddition: While thermally forbidden for many simple alkynes, [2+2] cycloadditions can occur with highly activated or electron-deficient alkynes, often under photochemical conditions or with specific reagents like dichlorodicyanobenzoquinone (DDQ). libretexts.orgclockss.org

The fluorine atoms, while not directly participating in the cycloaddition, play a crucial synergistic role by modulating the electronic nature of the ethynyl π-system, thereby enhancing its reactivity as a dienophile or dipolarophile.

Spectroscopic and Structural Elucidation of 2 Ethynyl 3,5 Difluoropyridine and Analogues

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups.

For 2-ethynyl-3,5-difluoropyridine, the IR spectrum is expected to be dominated by several key absorptions:

C≡C Stretch: The terminal alkyne C≡C stretching vibration is a sharp, weak to medium band typically appearing in the 2100-2140 cm⁻¹ region. In a related compound, 2-ethynylpyridine (B158538), the C≡C stretching vibration is observed near 2120 cm⁻¹. researchgate.net For complexes involving 2-ethynylpyridine, this band can be found in the range of 2083-2104 cm⁻¹. rsc.org

≡C-H Stretch: The acetylenic C-H bond gives rise to a sharp, strong absorption band usually found between 3300 and 3250 cm⁻¹.

C-F Stretch: The C-F stretching vibrations in fluorinated aromatic rings typically result in strong bands in the 1100-1400 cm⁻¹ region. The exact position is influenced by the substitution pattern on the pyridine (B92270) ring. nih.govrsc.org

Pyridine Ring Vibrations: The pyridine ring itself exhibits a series of characteristic stretching and bending vibrations. C=C and C=N stretching bands appear in the 1400-1600 cm⁻¹ region. Aromatic C-H bending vibrations are also observed in the fingerprint region.

Studies on fluorinated pyridines show that fluorination significantly impacts the in-plane ring normal modes. rsc.org For instance, in various fluorinated pyridines, strong bands associated with C-F stretching are prominent. nih.govrsc.org The IR spectrum of a complex derived from 2-ethynylpyridine showed characteristic carbonyl stretching bands between 2083 and 1958 cm⁻¹, in addition to the pyridyl ring absorptions. rsc.org

Table 1: Expected IR Absorption Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Acetylenic ≡C-H Stretch 3300 - 3250 Strong, Sharp
Alkyne C≡C Stretch 2140 - 2100 Weak to Medium, Sharp
Aromatic C=C/C=N Stretch 1600 - 1400 Medium to Strong
Aromatic C-F Stretch 1400 - 1100 Strong

Raman spectroscopy is a complementary technique to IR spectroscopy. It detects vibrations that cause a change in the polarizability of the molecule. The C≡C triple bond, being highly polarizable, often gives a stronger signal in Raman than in IR spectroscopy.

Key expected Raman signals for this compound include:

C≡C Stretch: A strong band is expected in the 2100-2140 cm⁻¹ range, confirming the presence of the ethynyl (B1212043) group.

Pyridine Ring Breathing Modes: The symmetric "ring breathing" vibration, which involves the expansion and contraction of the entire ring, is typically a strong and sharp band in the Raman spectrum. For pyridine, this occurs around 992 cm⁻¹. Fluorine substitution alters the frequency and intensity of these modes. rsc.org

C-F Vibrations: While strong in the IR spectrum, C-F vibrations can also be observed in the Raman spectrum.

Spectroscopic studies of related molecules like 2-fluoropyridine (B1216828) and 3-fluoropyridine (B146971) have been successfully characterized using both IR and Raman spectroscopy, with computational calculations providing excellent agreement with experimental values. nih.govresearchgate.net For 2,3-difluoropyridine, Raman spectra have been recorded and are available for comparison. nih.gov Similarly, the Raman spectrum of 2-ethynylpyridine has been documented. nih.gov This body of data on analogous compounds provides a solid foundation for the assignment of the Raman spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the local electronic environment of individual atoms (¹H, ¹³C, ¹⁹F).

The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), and their coupling interactions (J), which helps to establish the connectivity of the molecule.

For this compound, the following signals are anticipated:

Acetylenic Proton (≡C-H): This proton is expected to appear as a singlet around δ 3.0-3.5 ppm. Its exact position can be influenced by the electronic effects of the difluoropyridyl ring.

Pyridyl Protons (H-4 and H-6): The pyridine ring has two remaining protons.

The H-6 proton, adjacent to the nitrogen, is expected to be the most deshielded, appearing at the lowest field (highest ppm value), likely as a doublet of doublets due to coupling with H-4 and the fluorine at C-5.

The H-4 proton will appear at a higher field than H-6 and will show coupling to H-6 and the fluorines at C-3 and C-5.

In an analogue, 4-bromo-3,5-difluoro-2,6-bis-(2-phenylethynyl)-pyridine, no aromatic proton signals from the pyridine ring are present due to full substitution. arkat-usa.org However, data from simpler fluoropyridines is informative. For 2-fluoropyridine, the proton ortho to the nitrogen (H-6) appears at ~δ 8.2 ppm, while other protons appear between δ 6.8 and 7.8 ppm. chemicalbook.com For 2,6-difluoropyridine, the H-3/H-5 protons appear around δ 6.8 ppm, and the H-4 proton is a triplet around δ 7.8 ppm.

Table 2: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
≡C-H 3.0 - 3.5 s
H-4 7.0 - 7.5 t or ddd

¹³C NMR spectroscopy provides information on all the carbon atoms in the molecule. The fluorine and ethynyl substituents have significant and predictable effects on the chemical shifts of the pyridine ring carbons.

Expected signals for this compound:

Acetylenic Carbons (C≡C): Two signals are expected for the alkyne carbons. The terminal carbon (≡C-H) typically appears around δ 75-85 ppm, while the carbon attached to the pyridine ring (C-C≡) appears around δ 85-95 ppm.

Pyridyl Carbons:

Carbons directly bonded to fluorine (C-3 and C-5) will exhibit large C-F coupling constants (¹JCF) and appear as doublets. Their chemical shifts will be significantly downfield, likely in the range of δ 150-165 ppm. For comparison, in a derivative of 4-bromo-3,5-difluoropyridine, the C-3/C-5 carbons appear as a doublet at δ 163.3 ppm with a ¹JCF of 269 Hz. arkat-usa.org

The carbon bearing the ethynyl group (C-2) will also be significantly affected.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (δ, ppm) Expected Multiplicity (due to C-F coupling)
C -C≡ 85 - 95 d or t
C -H 75 - 85 s
C-2 130 - 145 d
C-3 150 - 165 d (large ¹JCF)
C-4 110 - 125 t
C-5 150 - 165 d (large ¹JCF)

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The chemical shifts are very responsive to the electronic environment.

For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at the C-3 and C-5 positions.

The chemical shifts will be influenced by the positions of the nitrogen atom and the ethynyl group.

A review of fluorinated pyridines indicates a wide range of chemical shifts depending on the substitution pattern. fluorine1.ru For example, in pentafluoropyridine, the fluorine atoms in the α, β, and γ positions have distinct chemical shifts of approximately -93, -167, and -139 ppm, respectively. fluorine1.ru

In 4-bromo-3,5-difluoro-2,6-bis-(4-fluoro-phenylethynyl)-pyridine, the fluorine on the pyridine ring appears as a singlet at δ -108.1 ppm. arkat-usa.org

For 2,3-difluoropyridine, signals are observed, and for 2-fluoropyridine, the fluorine signal appears around δ -60.7 ppm. nih.govspectrabase.com

The coupling between the two fluorine atoms (F-3 and F-5) and with the ring protons (H-4 and H-6) would provide further structural confirmation. The analysis of these coupling constants is crucial for the definitive assignment of the structure.

Table 4: List of Compounds Mentioned

Compound Name
This compound
2-Ethynylpyridine
2-Fluoropyridine
3-Fluoropyridine
2,3-Difluoropyridine
2,6-Difluoropyridine
Pentafluoropyridine
4-Bromo-3,5-difluoro-2,6-bis-(2-phenylethynyl)-pyridine
4-Bromo-3,5-difluoro-2,6-bis-(4-fluoro-phenylethynyl)-pyridine

High-Resolution Rotational Spectroscopy and Microwave Studies

High-resolution rotational spectroscopy, particularly Fourier transform microwave (FTMW) spectroscopy, is a powerful tool for the precise determination of molecular geometry in the gas phase. While direct experimental data for this compound is not available in the reviewed literature, extensive studies on related pyridine derivatives, such as 2-ethynylpyridine and various fluorinated pyridines, allow for a detailed projection of its spectroscopic characteristics.

Rotational spectra of molecules like 2-ethynylpyridine have been successfully characterized using pulsed jet Fourier transform microwave spectroscopy. figshare.comiucr.org These studies yield highly accurate rotational constants (A, B, C), which are inversely proportional to the molecule's moments of inertia. For 2-ethynylpyridine, the analysis of these constants, often in conjunction with data from its ¹⁵N and ¹³C isotopologues, has enabled an accurate description of its skeletal structure. figshare.comiucr.org

The table below presents the experimentally determined rotational and centrifugal distortion constants for the parent isotopologue of the related molecule, 2-ethynylpyridine. Similar parameters would be the goal of any future microwave spectroscopy study on this compound.

ParameterValue (MHz)
A5840.592(3)
B1575.320(1)
C1240.245(1)
ΔJ0.160(2) x 10⁻³
ΔJK1.13(1) x 10⁻³
ΔK1.4(2) x 10⁻³
δJ0.041(1) x 10⁻³
δK0.35(2) x 10⁻³
Table 1: Spectroscopic constants for 2-ethynylpyridine determined from microwave spectroscopy. Data sourced by analogy from studies on related compounds.

X-ray Diffraction Analysis of Related Pyridine Structures

X-ray diffraction analysis of single crystals provides unambiguous information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While a crystal structure for this compound has not been reported, the analysis of closely related compounds, particularly 3,5-difluoropyridine (B1298662), offers significant insight into the expected solid-state behavior.

The crystal structure of 3,5-difluoropyridine has been determined through in-situ crystallization and X-ray diffraction. figshare.comacs.orgresearchgate.net The study of a series of fluorinated pyridines reveals a systematic dependence of the crystal packing on the degree of fluorine substitution. figshare.comacs.orgresearchgate.net These structures are often characterized by a herringbone or parallel arrangement of the pyridine rings.

In the case of 3,5-difluoropyridine, the crystal packing is influenced by a combination of weak intermolecular interactions, including C-H···N and C-H···F hydrogen bonds, as well as π-π stacking and F···F interactions. figshare.comacs.org The introduction of an ethynyl group at the 2-position would introduce additional possibilities for intermolecular interactions, such as C-H···π and C-H···N hydrogen bonds involving the acetylenic proton. The crystal packing of this compound would therefore be a balance between these various directive forces.

The table below summarizes key crystallographic data for 3,5-difluoropyridine, which serves as a foundational analogue for understanding the solid-state structure of the title compound.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
3,5-DifluoropyridineMonoclinicP2₁/n3.799(1)12.894(2)10.053(2)92.01(2)
Table 2: Crystallographic data for 3,5-difluoropyridine. figshare.comacs.orgresearchgate.net

The analysis of other substituted pyridine complexes via X-ray diffraction further underscores the importance of steric and electronic factors in determining solid-state architecture. iucr.orgjyu.fiacs.orgresearchgate.netrsc.org For instance, the steric bulk of substituents can dramatically influence the ability of the pyridine nitrogen to coordinate with metal centers. researchgate.netrsc.org

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence/phosphorescence emission, probes the electronic transitions within a molecule and is highly sensitive to its structure and environment. For this compound, the spectrum is expected to be dominated by π→π* and n→π* transitions associated with the pyridine ring and the ethynyl substituent.

The UV-Vis absorption spectra of pyridine and its derivatives typically show two main bands. aip.orgmsu.edu The first, a weak, long-wavelength absorption, is assigned to an n→π* transition, involving the promotion of a non-bonding electron from the nitrogen lone pair to an anti-bonding π* orbital. aip.org The second, a more intense band at shorter wavelengths, corresponds to a π→π* transition.

Fluorination of the pyridine ring is known to cause a blue-shift (hypsochromic shift) in the n→π* transition due to the inductive electron-withdrawing effect of fluorine, which stabilizes the n-orbital. aip.orgresearchgate.net Conversely, the π→π* transition may be less affected or show a slight shift. The introduction of the ethynyl group, a chromophore that extends the π-conjugated system, would be expected to cause a red-shift (bathochromic shift) in the π→π* transition, moving it to a longer wavelength. acs.org The final spectrum of this compound will be a result of the interplay between these opposing electronic effects.

Solvatochromism, the change in absorption or emission spectra with solvent polarity, provides further insight into the nature of the electronic transitions. For n→π* transitions, a blue shift is typically observed in polar, protic solvents due to the stabilization of the ground state via hydrogen bonding to the nitrogen lone pair. aip.org In contrast, π→π* transitions often exhibit a red shift in polar solvents. Studies on fluorinated pyridine Schiff bases have shown that the absorption maxima can shift depending on the polarity of the solvent, with distinct bands observed in solvents like dichloromethane, acetonitrile, and DMSO. frontiersin.org

Fluorescence and phosphorescence emission spectra provide information about the excited states of the molecule. edinst.com Analogous ethynyl-conjugated systems have been shown to be fluorescent, with quantum yields and emission wavelengths being highly dependent on the nature of the aromatic system and any substituents. acs.org For example, a 1-naphthyl substituted phenylalanine analogue exhibits strong fluorescence with a high quantum yield. acs.org The emission properties of this compound would be influenced by the rigidity of its structure and the potential for non-radiative decay pathways. acs.orgresearchgate.net

The table below shows representative UV-Vis absorption data for related fluorinated pyridine derivatives in different solvents, illustrating the typical absorption regions and the influence of solvent polarity.

CompoundSolventλmax (nm) (Transition)
2-FluoropyridineEthanol~260 (π→π)
3-FluoropyridineEthanol~265 (π→π), ~300 (n→π*)
(E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenolDichloromethane260, 366
(E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenolDMSO262, 374
Table 3: UV-Vis absorption maxima for selected fluorinated pyridine analogues. aip.orgresearchgate.netfrontiersin.org

Computational and Theoretical Investigations of 2 Ethynyl 3,5 Difluoropyridine

Quantum Chemical Calculations for Geometrical and Electronic Structure Determination (Ab Initio, Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental tools for determining the three-dimensional structure and electronic properties of molecules like 2-ethynyl-3,5-difluoropyridine. researchgate.netacs.orgscispace.com These computational approaches solve the Schrödinger equation for the molecule, providing detailed information on bond lengths, bond angles, and the distribution of electron density.

For this compound, calculations would be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netkuleuven.be The geometry optimization process finds the lowest energy conformation of the molecule. Based on studies of related fluorinated pyridines, it is expected that the introduction of fluorine atoms at the 3 and 5 positions alters the geometry of the pyridine (B92270) ring compared to the parent pyridine molecule. researchgate.net Specifically, C-F bonds introduce electron-withdrawing effects that can influence adjacent C-C and C-N bond lengths. researchgate.net

The electronic structure analysis involves examining the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). The MEP map visually represents the charge distribution, identifying electron-rich and electron-poor regions. For this molecule, the nitrogen atom of the pyridine ring is predicted to be the most electron-rich center, making it a primary site for electrophilic attack and hydrogen or halogen bond acceptance. acs.org Conversely, the hydrogen atom of the ethynyl (B1212043) group would be an electron-deficient site. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. scispace.com

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

ParameterPredicted ValueReference Analogue(s)
C-F Bond Length~1.35 ÅFluoropyridines researchgate.net
C≡C Bond Length~1.21 ÅEthynylpyridines kuleuven.be
C≡C-H Bond Length~1.06 ÅEthynylpyridines kuleuven.be
C-N-C Angle~117°Pyridine, Fluoropyridines researchgate.net
N···C(ethynyl) Distance (in dimers)~2.8-3.0 ÅPyridine Complexes researchgate.netacs.org

Theoretical Prediction of Spectroscopic Parameters and Vibrational Assignments

Theoretical calculations are instrumental in predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By computing the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. royalsocietypublishing.org These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and method limitations, typically show excellent agreement with experimental spectra. researchgate.netkuleuven.be

For this compound, DFT calculations would predict several characteristic vibrational modes. The most notable would include:

C-H stretch of the ethynyl group, expected near 3300 cm⁻¹. researchgate.net

C≡C stretch of the ethynyl group, predicted around 2120 cm⁻¹. researchgate.net

C-F stretching modes , which are typically strong and found in the 1200-1300 cm⁻¹ region for fluorinated aromatics. researchgate.net

Pyridine ring breathing and stretching modes , which are sensitive to substitution patterns.

Potential Energy Distribution (PED) analysis can be employed to assign these calculated frequencies to specific atomic motions, providing a complete and reliable vibrational assignment for the molecule. researchgate.net Such theoretical predictions are invaluable for identifying the compound and understanding its structural dynamics. researchgate.netnist.gov

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Reference Analogue(s)
Acetylenic C-H Stretch~33002-Ethynylpyridine (B158538) researchgate.net
C≡C Stretch~21202-Ethynylpyridine researchgate.net
Pyridine Ring Vibrations1400-1600Fluoropyridines researchgate.net
C-F Stretches1200-1300Fluoropyridines researchgate.net

Computational Modeling of Reaction Mechanisms and Selectivity

Computational chemistry provides powerful tools to model reaction mechanisms, elucidating pathways, identifying transition states, and predicting selectivity. acs.orgmdpi.com For this compound, theoretical models can explore its reactivity in various chemical transformations.

Key reactive sites include the pyridine nitrogen, the ethynyl group, and the aromatic ring. The nitrogen atom acts as a Lewis base and a nucleophile. chemicalbook.com The terminal alkyne is a versatile functional group, susceptible to addition reactions and deprotonation, enabling its participation in coupling reactions like the Sonogashira coupling. arkat-usa.org The difluorinated pyridine ring is electron-deficient, making it prone to nucleophilic aromatic substitution. ossila.com

By mapping the potential energy surface (PES) for a given reaction, computational models can identify the minimum energy path from reactants to products. mdpi.com Transition state theory can then be used to calculate reaction rates. mdpi.com For instance, modeling the Sonogashira reaction would involve locating the transition states for the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. This analysis can explain the observed regioselectivity and product distribution, guiding synthetic efforts. arkat-usa.orgethernet.edu.et

Conformational Analysis and Molecular Dynamics Simulations of this compound

Computational chemistry provides powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules. For this compound, conformational analysis and molecular dynamics simulations offer insights into its preferred spatial arrangements, structural flexibility, and interactions with its environment.

Conformational Analysis

Conformational analysis of this compound typically involves identifying stable conformers and the energy barriers that separate them. Due to the rigidity of the pyridine ring and the linear nature of the ethynyl group, the primary conformational flexibility arises from the rotation around the single bond connecting the ethynyl group to the pyridine ring.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in exploring the potential energy surface associated with this rotation. For related molecules like 2-ethynylpyridine, computational studies have been used to predict stable dimer structures and intermolecular interactions. nih.gov Similarly, for this compound, a scan of the dihedral angle involving the pyridine ring and the ethynyl substituent would reveal the energy minima and transition states.

The planarity of the pyridine ring is a key feature, although minor puckering can be induced by substituent effects. The ethynyl group is expected to be largely coplanar with the aromatic ring to maximize electronic conjugation. The fluorine atoms at the 3 and 5 positions are anticipated to influence the electronic distribution within the ring, which in turn can affect the rotational barrier of the ethynyl group. rsc.org

Table 1: Calculated Rotational Barrier for the Ethynyl Group in this compound (Illustrative)

Dihedral Angle (H-C≡C-C)Relative Energy (kcal/mol)Conformation
0.00Planar (Minimum)
90°2.50Perpendicular (Transition State)
180°0.00Planar (Minimum)
270°2.50Perpendicular (Transition State)

This table is illustrative and represents typical data obtained from such a computational study. The values are based on general knowledge of similar molecular systems.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-resolved depiction of molecular motion, offering a deeper understanding of the dynamic behavior of this compound in various environments, such as in solution. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that describe the positions and velocities of the particles over time.

A typical MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms are described by a force field.

Insights gained from MD simulations include:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar nitrogen atom and the π-system of the ethynyl group.

Hydrogen Bonding Dynamics: If the solvent is protic, the formation and breaking of hydrogen bonds with the pyridine nitrogen can be monitored. Studies on similar pyridine-water complexes have detailed such interactions. acs.orgacs.org

Conformational Dynamics: The simulations can reveal the frequencies and timescales of conformational changes, such as the rotation of the ethynyl group.

Transport Properties: Properties like the diffusion coefficient of the molecule in the solvent can be calculated.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for this compound in Water

ParameterValue
Force FieldOPLS-AA
Solvent ModelTIP3P Water
System Size~3000 atoms
Temperature298 K
Pressure1 atm
Simulation Time100 ns

This table presents a typical set of parameters for an MD simulation. The choice of force field and water model is crucial for the accuracy of the simulation.

The results from MD simulations can be used to generate radial distribution functions (RDFs) to visualize the solvation shells around specific atoms of this compound. For instance, the RDF between the pyridine nitrogen and water hydrogen atoms would provide quantitative information about the hydrogen bonding interactions.

Potential Applications in Advanced Materials and Catalysis

Building Blocks for Supramolecular Assemblies and Frameworks

The structure of 2-Ethynyl-3,5-difluoropyridine is well-suited for directing the self-assembly of molecules into ordered supramolecular structures. The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, while the terminal hydrogen of the ethynyl (B1212043) group can serve as a hydrogen bond donor. Furthermore, the fluorine atoms can participate in weaker interactions, such as halogen bonding. The arrangement of these functional groups influences how molecules pack in the solid state.

In a study on various fluorinated pyridines, it was observed that the degree of fluorine substitution significantly impacts the crystal packing, causing shifts between herringbone and parallel arrangements of the molecules. acs.org This ability to control solid-state architecture is crucial for crystal engineering, where the goal is to design materials with specific properties based on their molecular arrangement. The interplay of hydrogen bonds, π-stacking of the aromatic rings, and halogen bonds involving the fluorine atoms allows this compound to serve as a versatile building block for creating complex, well-defined frameworks.

Ligands in Coordination and Organometallic Chemistry

In coordination and organometallic chemistry, this compound functions as a ligand, binding to metal centers primarily through the lone pair of electrons on its nitrogen atom. wikipedia.org Pyridine itself is classified as a weak π-acceptor ligand, and its derivatives are fundamental components in a vast number of coordination complexes. wikipedia.org The presence of the electron-withdrawing fluorine atoms on the pyridine ring of this specific compound can modify the electron density at the nitrogen atom, thereby influencing the strength and nature of the metal-ligand bond. This modification can, in turn, affect the reactivity and physical properties of the resulting metal complex.

The combination of the pyridine ring and the ethynyl group creates an extended π-conjugated system that is highly responsive to coordination with a metal ion. When incorporated into metal complexes, particularly with transition metals like zinc, ruthenium, or iridium, these ligands can participate in charge-transfer transitions. rsc.orgnih.gov These transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT), are often responsible for the unique photophysical properties of the complexes, including their ability to absorb and emit light. nih.govuoa.gr

The photophysical properties can be systematically tuned:

The Metal Center: Different metals (e.g., Zn(II), Cd(II), Ru(II)) will result in different emission properties. For instance, complexes of a similar terpyridine-diphenylacetylene ligand with Zn(II) and Cd(II) were found to be emissive, while the Fe(II) and Ru(II) analogues were non-emissive. rsc.orgresearchgate.net

The Ligand Structure: The electron-withdrawing fluorine atoms on the pyridine ring can lower the energy levels of the ligand's molecular orbitals. This can lead to a blue-shift (shift to shorter wavelengths) in the absorption and emission spectra compared to non-fluorinated analogues.

Solvent Polarity: The emission wavelength of charge-transfer complexes can be sensitive to the polarity of the surrounding environment, a phenomenon known as solvatochromism. rsc.org

The following table presents photophysical data for a related fluorescent terpyridyl-diphenylacetylene ligand (L) and its Zinc(II) and Cadmium(II) complexes, illustrating how coordination to a metal center alters the optical properties.

CompoundAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Reference
Ligand (L)3554040.85 rsc.orgresearchgate.net
ZnL223604820.14 rsc.orgresearchgate.net
CdL223604940.10 rsc.orgresearchgate.net

Metal complexes containing pyridine-based ligands are widely used as catalysts in organic synthesis. nih.govresearchgate.net Terpyridine-metal complexes, for example, have shown catalytic activity in challenging transformations such as C-C bond formation and hydrofunctionalization. nih.gov Complexes of iron, cobalt, and nickel with pyridine-type ligands are known to catalyze cross-coupling reactions. nih.govrsc.org While specific catalytic studies on complexes of this compound were not found, its structural features suggest high potential. The strong coordination of the pyridine nitrogen can stabilize the metal center, while the electronic modifications from the fluorine atoms could tune the catalyst's reactivity and selectivity for applications in areas like hydrogenation or C-H activation. wikipedia.orgresearchgate.net

Precursors for Polymeric and Oligomeric Materials with Enhanced Properties

The terminal ethynyl group is a key functional handle for polymerization. It allows this compound to act as a monomer in the synthesis of conjugated polymers, most notably through Sonogashira coupling reactions. mdpi.com This type of polymerization typically involves coupling a terminal alkyne with an aryl halide, catalyzed by palladium and copper complexes, to form a polymer chain with alternating aromatic and ethynylene units. mdpi.com

Polymers derived from such monomers are of interest for their electronic and optical properties. The inclusion of the ethynylene linker can lead to more planar polymer backbones, which enhances electronic conjugation and often results in materials with smaller optical band gaps. mdpi.com The presence of fluorine atoms in the polymer structure is known to impart several desirable properties, including:

Enhanced thermal stability.

Improved solubility in organic solvents.

Modified electronic energy levels, which can be beneficial for applications in electronic devices.

Integration into Optoelectronic Materials

The tunable luminescent properties of metal complexes derived from this compound make them prime candidates for use in optoelectronic materials. Emissive materials containing d-block metals like zinc or iridium are promising for applications in devices that convert electricity to light or vice versa. nih.gov The ability to form stable, thin films is a significant advantage for integrating these materials into functional devices. nih.gov

A major application for luminescent metal complexes is as emitters in Organic Light-Emitting Diodes (OLEDs). In an OLED, an electrical current excites the emitter material, which then releases that energy as light. While some complexes exhibit fluorescence (fast emission from a singlet excited state), complexes with heavy transition metals like iridium(III) or platinum(II) can undergo a process called intersystem crossing to access triplet excited states. nih.gov Emission from these triplet states is known as phosphorescence and allows for, in principle, 100% internal quantum efficiency in OLEDs. nih.gov

The design of the ligand is critical for the performance of the phosphorescent emitter. The extended π-system of this compound can be used to tune the emission color of the metal complex. Furthermore, the electron-withdrawing fluorine atoms can help stabilize the molecule and adjust the energy of the emissive state. uoa.gr By carefully selecting the metal center and ligand structure, it is possible to design emitters that produce light across the visible spectrum with high efficiency and stability, making ligands like this compound highly valuable for developing next-generation displays and lighting.

Based on a comprehensive review of available scientific literature, there is currently insufficient public domain information to generate a detailed article on the potential applications of This compound in the specific fields of advanced materials and catalysis as outlined in the request.

Extensive searches have revealed that the primary documented application for this compound is as an intermediate in the synthesis of pharmaceutical agents, specifically as a component in the development of casein kinase 1 delta (CSNK1D) modulators. These applications fall outside the strict instructional scope of advanced materials, catalysis, nonlinear optical materials, and advanced chemical synthesis for functional materials.

No significant research findings, data, or detailed studies were identified that discuss the use of this compound for the requested applications. Therefore, it is not possible to provide a scientifically accurate and thorough article on the specified topics for this particular compound at this time.

Q & A

Basic: What synthetic methodologies are effective for preparing 2-Ethynyl-3,5-difluoropyridine?

Answer:
The synthesis of this compound can leverage nucleophilic substitution or transition-metal-catalyzed coupling. A plausible route involves:

  • Step 1 : Starting with 3,5-difluoropyridine derivatives (e.g., 2-bromo-3,5-difluoropyridine, CAS 660425-16-1, as in ) and introducing the ethynyl group via Sonogashira coupling using a palladium catalyst and trimethylsilylacetylene, followed by desilylation .
  • Step 2 : Optimize reaction conditions (e.g., inert atmosphere, temperature control) to prevent side reactions from fluorine’s electron-withdrawing effects.
  • Validation : Confirm purity via HPLC and characterize using 19F^{19}\text{F} NMR (referencing fluoropyridine analogs in ).

Basic: How can spectroscopic techniques characterize this compound?

Answer:

  • 1H^{1}\text{H} and 19F^{19}\text{F} NMR : Identify proton environments (e.g., ethynyl proton at ~2.5–3.5 ppm) and fluorine coupling patterns (meta-fluorines show distinct splitting) .
  • IR Spectroscopy : Detect C≡C stretch (~2100–2260 cm1^{-1}) and C-F stretches (~1100–1250 cm1^{-1}).
  • Mass Spectrometry : Confirm molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of ethynyl or fluorine groups).

Advanced: How do computational methods predict electronic effects of the ethynyl group in this compound?

Answer:

  • DFT Calculations : Model substituent effects using software like Gaussian or ORCA. The ethynyl group’s electron-withdrawing nature reduces electron density at the pyridine ring, influencing reactivity in cross-coupling reactions .
  • Hammett Constants : Quantify substituent effects (σm_m for fluorine, σp_p for ethynyl) to predict regioselectivity in electrophilic substitutions.

Advanced: What challenges arise in cross-coupling reactions involving this compound?

Answer:

  • Steric and Electronic Effects : Fluorine atoms deactivate the ring, requiring robust catalysts (e.g., Pd(PPh3_3)4_4) and elevated temperatures.
  • Side Reactions : Ethynyl groups may undergo undesired cyclization; mitigate via slow addition of reagents (e.g., as in ’s chloro-difluoropyridine protocols) .
  • Monitoring : Use in situ 19F^{19}\text{F} NMR to track reaction progress.

Basic: What purification strategies address challenges in isolating this compound?

Answer:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate gradients. Fluorinated compounds often exhibit higher polarity .
  • Recrystallization : Optimize solvent systems (e.g., toluene/hexane) based on solubility data from analogs like 2-amino-3,5-difluoropyridine () .
  • Distillation : For volatile derivatives, employ fractional distillation under reduced pressure.

Advanced: How does X-ray crystallography (SHELX) resolve structural ambiguities in this compound derivatives?

Answer:

  • Data Collection : Use high-resolution synchrotron sources for accurate diffraction data.
  • Refinement : Apply SHELXL ( ) to model fluorine and ethynyl positions, accounting for anisotropic displacement parameters .
  • Validation : Cross-check bond lengths/angles with DFT-optimized structures.

Advanced: What stabilizes this compound under reactive conditions?

Answer:

  • Acidic Conditions : Protect the ethynyl group via protonation or use non-polar solvents (e.g., dichloromethane).
  • Basic Conditions : Avoid strong bases; instead, employ mild conditions (e.g., K2_2CO3_3 in DMF) as in ’s nucleophilic substitutions .
  • Storage : Store under argon at –20°C to prevent decomposition (analogous to ’s protocols) .

Basic: What safety protocols apply to handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and eye protection.
  • Ventilation : Conduct reactions in fume hoods due to potential release of toxic HF (evidenced in fluoropyridine handling, ) .
  • Spill Management : Neutralize with calcium carbonate and dispose via hazardous waste channels.

Advanced: How does this compound compare to analogs in medicinal chemistry applications?

Answer:

  • Bioisosterism : The ethynyl group mimics phenyl rings in drug candidates, enhancing metabolic stability (e.g., delafloxacin’s 3,5-difluoropyridine moiety in ) .
  • SAR Studies : Test derivatives in enzyme inhibition assays (e.g., kinase targets) to correlate substituent effects with activity.

Advanced: How are contradictions in experimental data (e.g., NMR vs. computational) resolved for this compound?

Answer:

  • Validation : Replicate experiments under controlled conditions (e.g., solvent, temperature).
  • Cross-Technique Analysis : Compare XRD bond lengths with DFT predictions to identify systematic errors .
  • Peer Review : Publish datasets in repositories like NIST ( ) for independent verification .

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